N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of N-phenylcarbamimidothioic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with biological molecules, facilitating its incorporation into drug delivery systems or its activity as a therapeutic agent. The exact pathways and targets depend on the specific application and the molecular environment.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.
N-phenylcarbamimidothioic acid: A precursor in the synthesis of various derivatives.
2-hydroxypropylamine: A building block for numerous chemical compounds.
Uniqueness
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes and its biocompatibility make it particularly valuable in drug delivery and therapeutic applications.
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYUMGMHBORBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.